molecular formula C16H20N4O2S B2760213 4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide CAS No. 941916-28-5

4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2760213
CAS No.: 941916-28-5
M. Wt: 332.42
InChI Key: RWLGDWLYWWOMBI-UHFFFAOYSA-N
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Description

“4-methyl-N-propyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many potent biologically active compounds .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains a tolyl group, which is a functional group related to toluene .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis and Derivatives Creation

Research has focused on synthesizing functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, highlighting the versatility of thiazole derivatives in creating compounds with potential therapeutic properties. The creation of primary and secondary amide derivatives from thiazole carboxylic acids demonstrates the compound's utility in developing novel chemical entities with varied biological activities (Peterlin-Mašič et al., 2000).

Antiviral and Anticancer Activities

Thiazole C-nucleosides have been synthesized and evaluated for their in vitro antiviral activity against various viruses, such as type 1 herpes virus and type 3 parainfluenza virus. These compounds were also tested for their potential as inhibitors of purine nucleotide biosynthesis, indicating the thiazole derivatives' significant antiviral potential (Srivastava et al., 1977).

Furthermore, thiazole and thiadiazole derivatives have been synthesized and evaluated as potent anticancer agents. The creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrates the compound's role in the development of new therapeutic agents with potential efficacy against cancer cells (Hassan et al., 2014).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including those related to thiazole structures, have been investigated as inhibitors of photosynthetic electron transport. This research highlights the potential agricultural applications of thiazole derivatives in developing new herbicides with specific modes of action (Vicentini et al., 2005).

Properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)carbamoylamino]-N-propyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-4-9-17-14(21)13-11(3)18-16(23-13)20-15(22)19-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLGDWLYWWOMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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